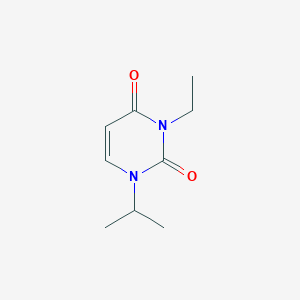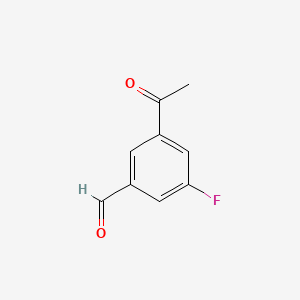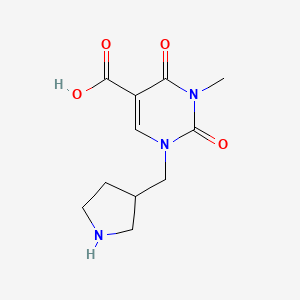
6-Keto Norethindrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Keto Norethindrone, also known as 3,6-Dioxo-19-nor-17alpha-pregn-4-en-20-yn-17-yl acetate, is a synthetic derivative of norethindrone. It is primarily used in pharmaceutical applications, particularly in hormone therapy and contraceptive formulations. The compound is characterized by its unique structure, which includes a keto group at the sixth position, enhancing its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto Norethindrone involves multiple steps, starting from norethindrone. The key steps include oxidation reactions to introduce the keto group at the sixth position. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography. The industrial methods also focus on minimizing impurities and ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Keto Norethindrone undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Conversion of the keto group to a hydroxyl group under reducing conditions.
Substitution: Replacement of functional groups with other substituents, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products:
Scientific Research Applications
6-Keto Norethindrone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Incorporated into hormone replacement therapies and contraceptive formulations due to its potent progestogenic activity.
Industry: Utilized in the development of new pharmaceutical formulations and as a precursor for other synthetic derivatives.
Mechanism of Action
The mechanism of action of 6-Keto Norethindrone involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it modulates the expression of target genes involved in reproductive and hormonal processes. The compound also influences the levels of follicle-stimulating hormone and luteinizing hormone, thereby regulating ovulation and menstrual cycles.
Comparison with Similar Compounds
Norethindrone: The parent compound, widely used in contraceptives and hormone therapy.
Norethisterone acetate: A closely related derivative with similar applications.
6,7-Dehydronorethindone acetate: Another synthetic analog with distinct biological properties.
Ulipristal acetate: A selective progesterone receptor modulator with different clinical uses.
Uniqueness: 6-Keto Norethindrone stands out due to its enhanced stability and specific receptor binding profile, making it a valuable compound in both research and therapeutic contexts. Its unique structure allows for targeted modifications, leading to the development of new derivatives with improved efficacy and safety profiles.
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17,23H,4-9,11H2,2H3/t13?,14?,15?,17?,19-,20-/m0/s1 |
InChI Key |
GFUSEGGPVQNTTK-KIHLQBHYSA-N |
Isomeric SMILES |
C[C@]12CCC3C4CCC(=O)C=C4C(=O)CC3C1CC[C@]2(C#C)O |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-chromen-6-ol](/img/structure/B14865203.png)




![Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate](/img/structure/B14865236.png)


![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-yl)amino]propanoic acid](/img/structure/B14865256.png)

![4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol](/img/structure/B14865268.png)
![6-Hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14865275.png)
